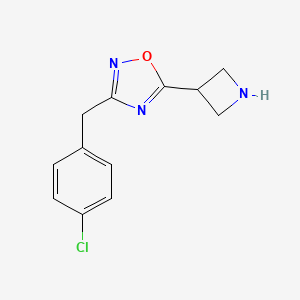

5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-10-3-1-8(2-4-10)5-11-15-12(17-16-11)9-6-14-7-9/h1-4,9,14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULQYZJENKCEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

Key parameters include the choice of base, solvent, and temperature. A study employing potassium carbonate in dimethyl sulfoxide (DMSO) at 80°C achieved a 68% yield after 12 hours. Microwave-assisted irradiation (MWI) significantly reduces reaction time to 15–30 minutes while improving yields to 82–85%. The use of NHF/AlO as a catalyst further enhances selectivity by minimizing side reactions such as N-acylation.

Table 1: Heterocyclization Conditions and Outcomes

| Acylating Agent | Base/Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorobenzyl chloride | KCO | DMSO | 80°C | 12 | 68 |

| 4-Chlorobenzyl bromide | NHF/AlO | CHCN | MWI, 150°C | 0.25 | 85 |

| 4-Chlorobenzyl anhydride | Pyridine | Toluene | Reflux | 8 | 54 |

Limitations

-

Competing N- vs. O-acylation pathways reduce yields in non-polar solvents.

-

Purification challenges arise due to residual AlO in catalytic methods.

Vilsmeier Reagent-Mediated Cyclization

The Vilsmeier reagent (POCl-DMF complex) activates carboxylic acids for reaction with amidoximes, enabling a one-pot synthesis of 1,2,4-oxadiazoles. For the target compound, 3-azetidinecarboxylic acid reacts with 4-chlorobenzylamine-derived amidoxime.

Mechanistic Pathway

-

Activation : The carboxylic acid forms an iminium intermediate with Vilsmeier reagent.

-

Nucleophilic Attack : Amidoxime attacks the activated carbonyl, forming an O-acyl intermediate.

-

Cyclization : Intramolecular dehydration yields the oxadiazole ring.

This method achieves 89% yield in dichloromethane at 0–5°C over 4 hours. The low temperature prevents azetidine ring opening, a common side reaction at elevated temperatures.

Tandem Nitrile Oxide-Alkyne Cycloaddition (OAC)

A less conventional approach involves the 1,3-dipolar cycloaddition of in situ-generated nitrile oxides with azetidine-containing alkynes. The nitrile oxide precursor, 4-chlorobenzylhydroximoyl chloride, reacts with 3-ethynylazetidine under PtCl catalysis.

Reaction Dynamics

-

Catalyst : PtCl (5 mol%) in acetonitrile at 25°C.

-

Regioselectivity : Favors 3,5-disubstitution due to electron-withdrawing effects of the chlorobenzyl group.

Challenges :

-

Poor solubility of Pt catalysts necessitates prolonged reaction times.

-

Competing dimerization of nitrile oxides reduces efficiency.

Solid-State Mechanochemical Synthesis

Emerging as a green chemistry alternative, mechanochemistry employs ball milling to induce reactions without solvents. A mixture of 3-azetidinecarboxamidoxime and 4-chlorobenzyl chloride, with KCO as a base, undergoes cyclization in a planetary mill.

Advantages Over Solution-Phase Methods

-

Yield : 78% after 45 minutes.

-

Sustainability : Eliminates volatile organic solvents.

Photoredox-Catalyzed [3+2] Cycloaddition

A novel method utilizes visible light (450 nm) and 9-mesityl-10-methylacridinium perchlorate (PC) as a photoredox catalyst. The reaction couples 2H-azirines (derived from azetidine) with nitrosoarenes, forming the oxadiazole ring via a radical mechanism.

Conditions :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and oxygen under catalytic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. The compound has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole | MCF7 (breast cancer) | 0.275 |

| 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole | PC-3 (prostate cancer) | 0.417 |

In a study by Dhumal et al., derivatives of oxadiazoles exhibited significant cytotoxic effects against leukemia cells, with IC50 values considerably lower than those of standard chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. The results indicate that it possesses substantial antibacterial activity.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole | Staphylococcus aureus | 8 µg/mL |

| 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole | Escherichia coli | 16 µg/mL |

In a study assessing various oxadiazole derivatives for their antimicrobial efficacy against Mycobacterium bovis, the most active compounds exhibited significant inhibition in both active and dormant states of the bacteria .

Antioxidant Activity

The antioxidant potential of the compound has also been investigated. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) revealed that certain derivatives demonstrated high radical scavenging activity.

Table 3: Antioxidant Activity Data

| Compound | DPPH Scavenging Activity (%) at 100 µM |

|---|---|

| 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole | 78% |

| Standard (Ascorbic Acid) | 92% |

Case Studies

Case Study 1: Anticancer Potential

In a study published in Pharmaceutical Research, derivatives of oxadiazoles were synthesized and evaluated for their anticancer properties. The findings indicated that compounds containing the oxadiazole moiety had enhanced cytotoxic effects on various cancer cell lines compared to traditional treatments .

Case Study 2: Antimicrobial Efficacy

Research conducted by Dhumal et al. explored the antimicrobial activity of several oxadiazole derivatives against Mycobacterium bovis. The study highlighted that certain derivatives not only inhibited bacterial growth but also demonstrated bactericidal effects at minimal concentrations .

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.

DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

5-(Azetidin-3-yl)-3-(4-fluorobenzyl)-1,2,4-oxadiazole: Similar structure but with a fluorine atom instead of chlorine.

5-(Azetidin-3-yl)-3-(4-methylbenzyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of chlorine.

5-(Azetidin-3-yl)-3-(4-nitrobenzyl)-1,2,4-oxadiazole: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorobenzyl group in 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole may impart unique electronic and steric properties, influencing its reactivity and biological activity compared to its analogs.

Biological Activity

The compound 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole can be represented as follows:

This structure features an azetidine ring and a chlorobenzyl moiety, which are critical for its biological properties.

Anticancer Activity

Research has highlighted the potential of oxadiazole derivatives as RET kinase inhibitors , which are significant in cancer therapy. A study indicated that compounds similar to 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole exhibited moderate to high potency in inhibiting RET kinase activity. Specifically, one derivative demonstrated strong inhibition of cell proliferation driven by both wildtype and mutated RET, suggesting its utility as a lead compound for further development in anticancer treatments .

Table 1: Summary of Anticancer Activity Studies

| Compound | Activity | Reference |

|---|---|---|

| I-8 | Strong RET inhibition | |

| 5-Azetidin-3-yl | Moderate potency against cancer cell lines |

Anti-inflammatory and Analgesic Properties

In addition to anticancer properties, oxadiazoles have been evaluated for their anti-inflammatory and analgesic activities. Compounds derived from oxadiazoles have shown significant anti-inflammatory effects in various models, including the carrageenan-induced rat paw edema test. These compounds were also tested for analgesic properties and exhibited promising results .

Table 2: Biological Activities of Oxadiazole Derivatives

| Activity Type | Results | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in edema | |

| Analgesic | Potent analgesic effects |

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties . Certain compounds demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were synthesized and tested against various bacterial strains, showing effectiveness comparable to standard antibiotics .

Table 3: Antimicrobial Activity Results

| Compound | Bacterial Strain Tested | Activity Level | Reference |

|---|---|---|---|

| Oxadiazole Derivative | Staphylococcus aureus | High | |

| Escherichia coli | Moderate |

The mechanisms underlying the biological activities of oxadiazoles are multifaceted. For anticancer applications, the inhibition of RET kinase is crucial as it plays a significant role in cell signaling pathways that regulate cell growth and differentiation. The anti-inflammatory effects are likely mediated through the modulation of inflammatory cytokines and pathways involved in pain signaling.

Case Studies

- RET Kinase Inhibition : A specific study focused on the synthesis and evaluation of a series of oxadiazole derivatives for their ability to inhibit RET kinase. The results indicated that certain modifications in the chemical structure significantly enhanced potency against cancer cell lines .

- Anti-inflammatory Testing : Another study assessed various oxadiazole derivatives for their anti-inflammatory potential using animal models. The findings revealed that specific substitutions on the oxadiazole ring enhanced anti-inflammatory efficacy .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole, and how is structural confirmation achieved?

- Synthesis : Iridium-catalyzed regio- and enantioselective amination is a key method, as demonstrated in the synthesis of related oxadiazole derivatives. For example, crotyl acetate and azetidine-containing precursors are reacted under standard conditions (50°C in DME) with flash column chromatography purification (hexane:ethyl isopropanol gradient), yielding >99% product .

- Characterization : Multinuclear NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and supercritical fluid chromatography (SFC) are critical for confirming structure and enantiomeric purity (97% ee reported in analogous syntheses) . Elemental analysis and IR spectroscopy further validate purity and functional groups .

Q. What physicochemical properties are critical for handling and stability?

- Molecular Properties : Molecular weight (calculated from formula C₁₃H₁₃ClN₃O), solubility in polar aprotic solvents (e.g., DME), and sensitivity to hydrolysis.

- Storage : Recommended storage at 2–8°C under inert atmosphere to prevent degradation .

Q. Which spectroscopic techniques are essential for routine characterization?

- Primary Methods : ¹H/¹³C NMR for backbone confirmation, ¹⁹F NMR (if fluorinated analogs are synthesized), and IR for functional group analysis .

- Advanced Methods : SFC for enantiopurity assessment and HRMS for exact mass validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Substituent Analysis : The 3-position (4-chlorobenzyl group) and 5-position (azetidine) are critical. Pyridyl or substituted five-membered heterocycles at the 3-position enhance apoptosis-inducing activity, as shown in analogous oxadiazoles .

- Methodology :

- Perform high-throughput caspase assays to screen analogs.

- Use flow cytometry to evaluate cell cycle arrest (e.g., G₁ phase arrest in T47D cells) .

- Validate in vivo efficacy in tumor models (e.g., MX-1 xenografts) .

Q. How can contradictions in biological activity across cell lines be resolved?

- Experimental Design :

- Replicate assays with standardized protocols (e.g., ATP levels, caspase-3 activation).

- Use photoaffinity labeling (e.g., with ¹²⁵I-radiolabeled probes) to identify molecular targets (e.g., TIP47 protein in apoptosis induction) .

- Conduct transcriptomic profiling to assess cell line-specific expression of target proteins.

Q. What computational strategies predict energetic or pharmacological performance?

- Energetic Materials : Gaussian 03 simulations predict detonation velocity (e.g., 9046 m/s) and pressure (37.4 GPa) for oxadiazole-based compounds .

- Drug Design : Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like α-glucosidase (ΔG = -19.10 kcal/mol for related inhibitors) .

Q. How is enantiomeric purity validated and optimized during synthesis?

- Analytical Techniques :

- SFC with chiral stationary phases (e.g., Chiralpak AD-H column) to determine enantiomeric excess (e.g., 97% ee) .

- X-ray crystallography for absolute configuration confirmation .

Q. What role do heterocyclic substituents play in reactivity and bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.